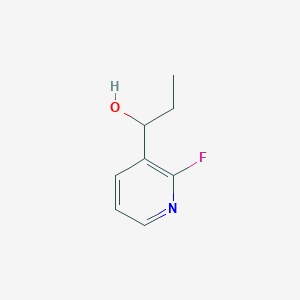

3-吡啶甲醇,α-乙基-2-氟-

货号 B2593027

CAS 编号:

1055306-54-1

分子量: 155.172

InChI 键: OGZCIWSSUHWGIX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

3-Pyridinemethanol, alpha-ethyl-2-fluoro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Fluoro-alpha-ethyl-3-pyridinemethanol and has the molecular formula C9H12FNO. Its molecular weight is 167.20 g/mol.

科学研究应用

有机合成方法

- 缺电子杂环砜的锡基自由基介导裂解:这项研究展示了一种通过锡基自由基介导裂解合成 α-氟酯的新方法,突出了生成 2-氟烷酸酯的脱磺酰化途径,其中可能涉及“3-吡啶甲醇,α-乙基-2-氟-”或相关化合物作为中间体或产物 (Wnuk, Ríos, Khan, & Hsu, 2000)。

电化学过程

- 添加剂对阳极氟化的影响:研究了离子液体氢氟化盐中乙基 α-(2-嘧啶硫基)乙酸酯的阳极氟化,可能涉及氟化吡啶衍生物作为底物或中间体,以提高氟化产物的收率 (S. Inagi, T. Sawamura, & T. Fuchigami, 2008)。

体积性质研究

- 体积性质的比较研究:本研究比较了 2-吡啶甲醇和 3-吡啶甲醇水溶液的体积性质,深入了解了伯醇官能团对分子间/分子内和额外的亲水相互作用的影响 (I. Kul, K. Bhat, M. Hums, Michael R. Miller, & Sevil Sener, 2013)。

光电催化氧化

- 光电催化氧化为维生素 B3:一项关于使用 TiO2 纳米管作为光阳极将 3-吡啶甲醇氧化为 3-吡啶甲醛和维生素 B3 的开创性研究。这项研究突出了通过环保工艺合成有价值的化学产品的新应用 (S. Yurdakal, S. Çetinkaya, M. Şarlak, L. Özcan, V. Loddo, & L. Palmisano, 2020)。

属性

IUPAC Name |

1-(2-fluoropyridin-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5,7,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZCIWSSUHWGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(N=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinemethanol, alpha-ethyl-2-fluoro- | |

Synthesis routes and methods I

Procedure details

A freshly prepared LDA solution (68.0 mmol) in 500 ml of THF is cooled to −75° C., and 6.00 g (61.8 mmol) of 2-fluoropyridine are added. The mixture is left to stir at this temperature for 2 h, in the course of which a suspension forms. Thereafter, 4.31 g (74.2 mmol) of propanal are added, in the course of which the internal temperature rises to −45° C. After 2 h, the mixture is allowed to come to RT, poured onto saturated ammonium chloride solution and extracted three times with tert-butyl methyl ether. The combined organic phases are washed with sodium chloride solution, dried over sodium sulfate and concentrated. They are purified by chromatography on silica gel (eluent: dichloromethane, then dichloromethane/methanol=25:1). This affords 8.00 g (76% of theory) of the title compound.

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (15.8 g) in tetrahydrofuran (100 mL) was added dropwise a 1.6 mol/L hexane solution (95 mL) of n-butyllithium at −78° C., and the mixture was stirred for 15 min. A solution of 2-fluoropyridine (11.6 g) in tetrahydrofuran (10 mL) was added dropwise at −78° C., and the mixture was stirred at the same temperature for 30 min. To the obtained mixture was added a solution of propionaldehyde (11.2 mL) in tetrahydrofuran (10 mL) at the same temperature, and the mixture was further stirred for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=2:1) to give the title compound as a brown oil (yield 12.4 g, 67%).

Name

Yield

67%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592948.png)

![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2592954.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2592962.png)

![2-(4-Chlorophenyl)-3-{[4-(3,4-dichlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2592963.png)

![N-(3,4-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2592966.png)